3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidinone derivatives. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
The compound’s molecular weight and logp value suggest that it may have good bioavailability
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting Cyt-bd, the compound disrupts the bacteria’s energy metabolism, leading to its death .
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential as a lead compound for the development of new anticancer and antimicrobial agents. However, one limitation is that the compound may have low solubility and bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of 3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, the compound could be tested in combination with other anticancer or antimicrobial agents to determine its synergistic effects. Finally, the compound could be evaluated in animal models to determine its toxicity and pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been reported in the literature. The synthesis involves the reaction of 3-bromobenzyl bromide with 3,4-diethoxyphenylacetonitrile in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 2-aminothiophenol in the presence of acetic acid to yield the final product.
Scientific Research Applications
3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal activity.
properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFNEZIKKPVNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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